molecular formula C20H23N3O3S2 B3413769 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide CAS No. 946268-43-5

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B3413769
CAS No.: 946268-43-5
M. Wt: 417.5 g/mol
InChI Key: DVHGNMHMIXHHAQ-UHFFFAOYSA-N
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Description

The compound 2-[(4-benzyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide belongs to the benzothiadiazine sulfonamide class, characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core substituted with a benzyl group at position 4 and a sulfanyl-linked N,N-diethylacetamide moiety at position 2. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the benzyl and diethyl groups, which may influence bioavailability and receptor binding .

Properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-22(4-2)19(24)15-27-20-21-28(25,26)18-13-9-8-12-17(18)23(20)14-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHGNMHMIXHHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by the cyclization of appropriate precursors, such as o-phenylenediamine and sulfur-containing reagents, under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the benzothiadiazine intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzothiadiazine derivative with a suitable thiol reagent.

    Attachment of the Diethylacetamide Moiety: The final step involves the reaction of the intermediate with diethylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzothiadiazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiadiazine ring or the benzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiadiazine compounds.

Scientific Research Applications

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as antihypertensive, antidiabetic, and neuroprotective effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an activator of ion channels that regulate cellular functions.

Comparison with Similar Compounds

Core Benzothiadiazine Derivatives

The benzothiadiazine-1,1-dioxide scaffold is a common feature among analogs. Key variations arise in substituents at positions 3 and 4:

Compound Name R4 (Position 4) R3 (Position 3) Molecular Weight (g/mol) Key References
Target Compound Benzyl N,N-Diethylacetamide ~425.56*
2-[(4-Ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide Ethyl N-(3-Fluorophenyl)acetamide 393.45
N-(2-Chloro-4-methylphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide Ethyl N-(2-Chloro-4-methylphenyl)acetamide ~407.90*
2-[(6-Methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid H Acetic acid 286.33

*Calculated based on structural formula.

Key Observations :

  • The N,N-diethylacetamide group (target) offers greater lipophilicity than aryl-substituted acetamides (e.g., 3-fluorophenyl in ), which may improve pharmacokinetic profiles.
  • Acid vs. Amide Derivatives : The acetic acid derivative () lacks the acetamide moiety, reducing bioavailability due to higher polarity.

SAR Trends :

  • Electron-Deficient Aryl Groups : Fluorine or chlorine in acetamide substituents (e.g., ) improves metabolic stability.
  • Diethyl vs. Aryl Acetamides : The target’s N,N-diethyl group may reduce polarity, favoring blood-brain barrier penetration compared to polar N-aryl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N,N-diethylacetamide

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